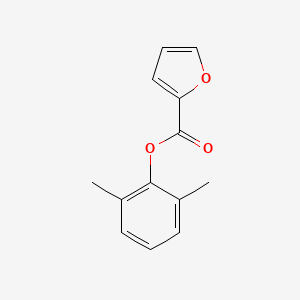

2,6-dimethylphenyl 2-furoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis AnalysisThe synthesis of similar compounds often involves complex reactions, including Michael reactions on chromone derivatives with dimethyl 1,3-acetonedicarboxylate to produce functionalized benzophenones and hydroxybenzoylfuroates (Terzidis et al., 2008). These processes highlight the intricate steps possibly involved in synthesizing compounds like “2,6-dimethylphenyl 2-furoate.”

Molecular Structure AnalysisStructural determinations, often involving X-ray crystallography or NMR spectroscopy, are crucial for understanding the molecular framework of chemical compounds. For example, studies on 2,3-dimethylene-2,3-dihydrothiophene have confirmed structures through deuterium labeling (Peng et al., 1992). Such techniques could similarly elucidate the molecular structure of “2,6-dimethylphenyl 2-furoate.”

Chemical Reactions and Properties

Chemical reactions involving furoates often lead to interesting properties and potential applications. For instance, the palladium-catalysed direct arylation of methyl 2-furoate with aryl bromides, studied by Fu and Doucet (2011), showcases the reactivity of furoates under specific conditions (Fu & Doucet, 2011).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility, are often determined experimentally. Research on related compounds can provide insights into the methodologies for assessing these properties, though specific data on “2,6-dimethylphenyl 2-furoate” was not found in the literature reviewed.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and compatibility with other substances, are essential for understanding a compound's potential uses and safety considerations. Studies, such as those on the oxidative phenol coupling reaction facilitated by the phenoxonium cation, offer a glimpse into the complex chemical behaviors that might be relevant to “2,6-dimethylphenyl 2-furoate” (Baesjou et al., 1997).

科学的研究の応用

Polymer Science and Materials Engineering

Copolyesters containing bio-based furanic units, including derivatives like 2,6-dimethylphenyl 2-furoate, have been synthesized through melt-polycondensation. These materials exhibit good thermal stability and present a sustainable alternative to traditional petroleum-based polymers, indicating their potential for use in eco-friendly packaging and materials engineering (Abid et al., 2008).

Organic Synthesis and Chemistry

Environmental Science and Biodegradation

Research on the biodegradation of plastic monomers like 2,6-dimethylphenol by specific bacterial strains such as Mycobacterium neoaurum demonstrates the potential of microbial processes to remediate environments contaminated by plastic waste. These studies are pivotal in addressing pollution problems and proposing biological methods for the detoxification and decomposition of hazardous substances (Ji et al., 2019).

Catalysis and Chemical Transformations

The use of 2,6-dimethylphenol derivatives in catalytic processes for the synthesis of polymers like poly(2,6-dimethyl-1,4-phenylene oxide) showcases the role of these compounds in green chemistry. The application of water-soluble copper complexes as catalysts in the polymerization process emphasizes the move towards more sustainable and environmentally friendly chemical syntheses (Saito et al., 2006).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2,6-dimethylphenyl) furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-9-5-3-6-10(2)12(9)16-13(14)11-7-4-8-15-11/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLMWSOQFNEZTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylphenyl furan-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5571888.png)

![3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5571891.png)

![5-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3-isobutylisoxazole](/img/structure/B5571898.png)

![4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5571906.png)

![6-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5571907.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N,N-diethylacetamide](/img/structure/B5571909.png)

![5-{[(5-tert-butyl-2-methyl-3-furoyl)amino]methyl}-2-furoic acid](/img/structure/B5571919.png)

![8-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5571958.png)

![2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5571963.png)

![(3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)(phenyl)methanone](/img/structure/B5571970.png)

![4-{[(4-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5571977.png)

![4-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-(methylthio)pyrimidine](/img/structure/B5571988.png)